Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog 6-(Pyrrolidin-1-yl)pyridin-3-amine
The 5-methyl substituent increases the molecular weight from 163.22 to 177.25 g/mol and adds approximately +0.5 log units to the computed logP relative to the des-methyl analog 6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 92808-19-0). This lipophilicity increment falls within the range known to enhance passive membrane permeability for CNS-targeted lead optimization programs where pyrrolidine-pyridine scaffolds are frequently employed[1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (computed logP) |
|---|---|
| Target Compound Data | MW = 177.25 g/mol; estimated cLogP ≈ 2.0 (based on fragment addition of methyl group, Δ ≈ +0.5 log units vs. des-methyl analog) |
| Comparator Or Baseline | 6-(Pyrrolidin-1-yl)pyridin-3-amine: MW = 163.22 g/mol; estimated cLogP ≈ 1.5 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔcLogP ≈ +0.5 log units |
| Conditions | Computed physicochemical properties based on molecular formula and fragment-based estimation; no experimental logP or logD data available for either compound |
Why This Matters
For procurement decisions in lead optimization, the higher MW and lipophilicity of the 5-methyl derivative predict altered ADME properties (permeability, metabolic clearance) compared to the des-methyl analog, directly impacting suitability for CNS vs. peripheral target programs.
- [1] Li Petri G, Raimondi MV, Spanò V, et al. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Article available via CNU Library (cqvip.com). Review highlighting the role of lipophilicity tuning in pyrrolidine-containing drug candidates. Accessed 2026. View Source
